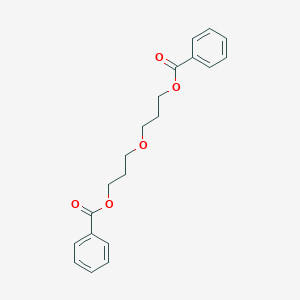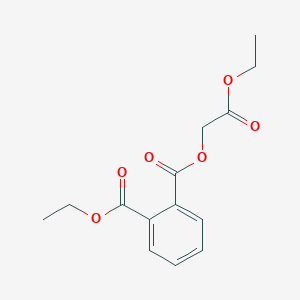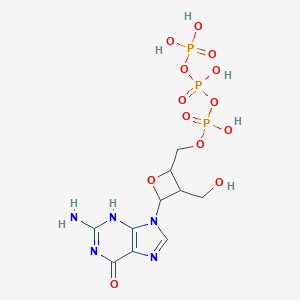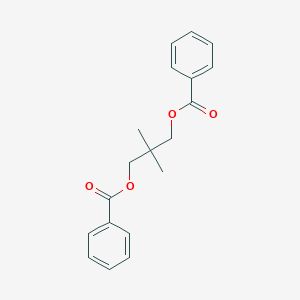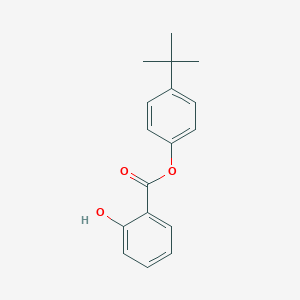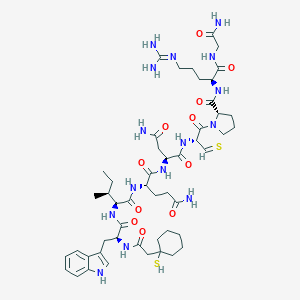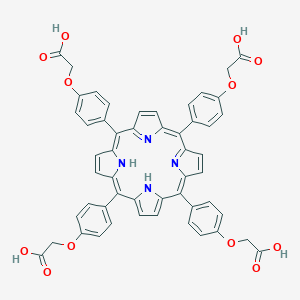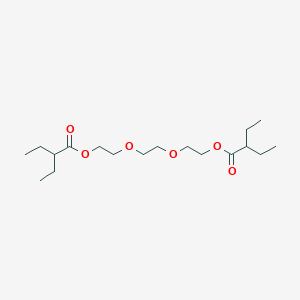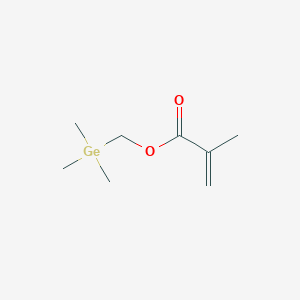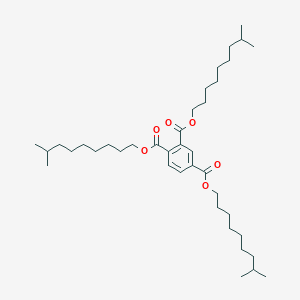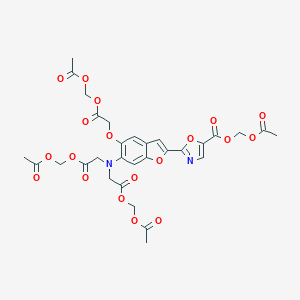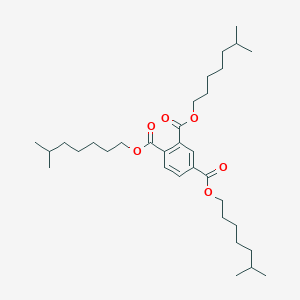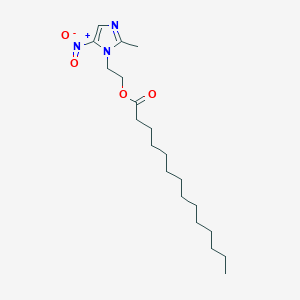
Metronidazole myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metronidazole myristate is a derivative of metronidazole, a synthetic antibiotic and antiprotozoal medication. It is commonly used in the treatment of bacterial and parasitic infections. The myristate form of metronidazole is a lipophilic ester that is more soluble in lipid-based systems, making it an ideal choice for drug delivery systems.
Wirkmechanismus
Metronidazole myristate exerts its antibacterial and antiprotozoal effects by disrupting the DNA of the target organism. It is a prodrug that is activated by the reduction of its nitro group by intracellular electron transport proteins. The resulting reactive intermediates then bind to DNA, leading to strand breakage and inhibition of nucleic acid synthesis.
Biochemische Und Physiologische Effekte
Metronidazole myristate has been shown to have low toxicity and is generally well-tolerated. However, it can cause side effects such as nausea, vomiting, and diarrhea. In addition, it has been shown to have potential mutagenic and carcinogenic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Metronidazole myristate is a versatile compound that can be used in a variety of drug delivery systems. Its lipophilic nature makes it ideal for lipid-based formulations, while its antibacterial and antiprotozoal properties make it a useful model drug for studying the release kinetics of nanoparticles. However, its potential mutagenic and carcinogenic effects must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research involving metronidazole myristate. One area of interest is the development of novel drug delivery systems that incorporate metronidazole myristate. Additionally, there is potential for further investigation into the mechanism of action of metronidazole myristate and its potential mutagenic and carcinogenic effects. Finally, there is a need for more studies on the safety and efficacy of metronidazole myristate in different drug delivery systems.
Synthesemethoden
The synthesis of metronidazole myristate involves the esterification of metronidazole with myristic acid. The reaction is typically carried out using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white to off-white powder with a melting point of approximately 85-90°C.
Wissenschaftliche Forschungsanwendungen
Metronidazole myristate has been extensively studied for its potential use in drug delivery systems. It has been shown to improve the solubility and bioavailability of poorly soluble drugs. Additionally, it has been used as a model drug for studying the release kinetics of drug-loaded nanoparticles.
Eigenschaften
CAS-Nummer |
132367-97-6 |
|---|---|
Produktname |
Metronidazole myristate |
Molekularformel |
C20H35N3O4 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl tetradecanoate |
InChI |
InChI=1S/C20H35N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-20(24)27-16-15-22-18(2)21-17-19(22)23(25)26/h17H,3-16H2,1-2H3 |
InChI-Schlüssel |
TZVOJNPVLIAXMB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C |
Andere CAS-Nummern |
132367-97-6 |
Synonyme |
metronidazole myristate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



